molecular formula C6H7ClN2O2 B14140239 Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate CAS No. 114907-72-1

Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate

Cat. No.: B14140239
CAS No.: 114907-72-1
M. Wt: 174.58 g/mol
InChI Key: HYEWOKUKFABDCR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate is an organic compound with the molecular formula C6H7ClN2O2. This compound is known for its unique structure, which includes an amino group, a chloro group, and a cyano group attached to a prop-2-enoate backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Ethyl cyanoacetate+Chloroacetyl chlorideEthyl 3-amino-3-chloro-2-cyanoprop-2-enoate\text{Ethyl cyanoacetate} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} Ethyl cyanoacetate+Chloroacetyl chloride→Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Addition Reactions: The double bond in the prop-2-enoate backbone can participate in addition reactions with electrophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

    Addition Reactions: Electrophiles such as halogens or hydrogen halides are used. The reactions are often carried out at room temperature.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted amino or thio derivatives.

    Addition Reactions: Products include halogenated or hydrogenated derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or activation of their functions. The cyano group can participate in nucleophilic addition reactions, further modifying the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-2-cyanoprop-2-enoate
  • Ethyl 3-chloro-2-cyanoprop-2-enoate
  • Ethyl 3-amino-3-bromo-2-cyanoprop-2-enoate

Uniqueness

Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate is unique due to the presence of both an amino and a chloro group on the same carbon atom, which imparts distinct reactivity and properties compared to its analogs. This unique structure allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

114907-72-1

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate

InChI

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4(3-8)5(7)9/h2,9H2,1H3

InChI Key

HYEWOKUKFABDCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(N)Cl)C#N

Origin of Product

United States

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